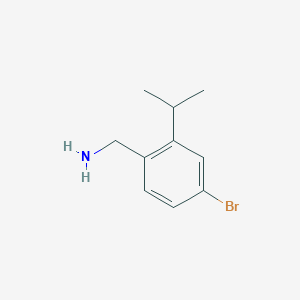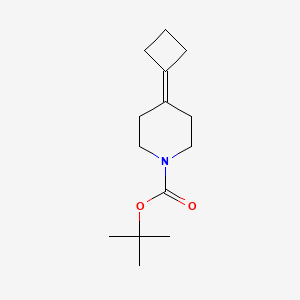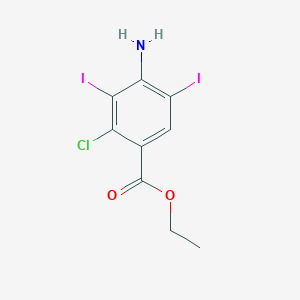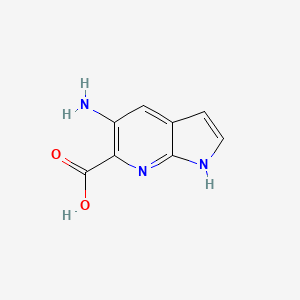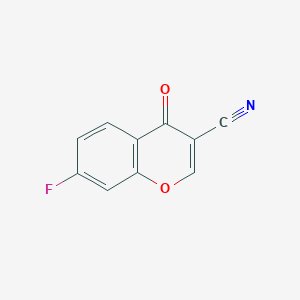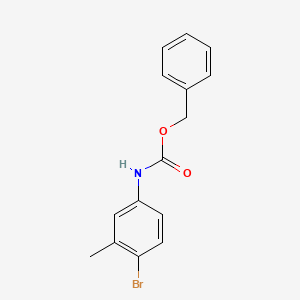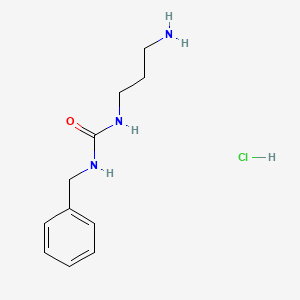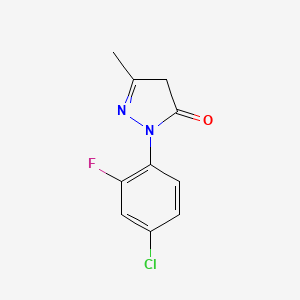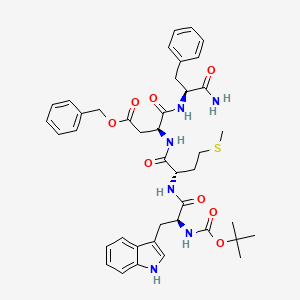![molecular formula C7H13NO B1383618 {1-Azaspiro[3.3]heptan-6-yl}methanol CAS No. 2059950-11-5](/img/structure/B1383618.png)
{1-Azaspiro[3.3]heptan-6-yl}methanol
Overview
Description
“{1-Azaspiro[3.3]heptan-6-yl}methanol” is a chemical compound with the CAS number 2059950-11-5 . It is related to the compound “{1-azaspiro[3.3]heptan-6-yl}methyl)dimethylamine” which has a CAS number of 2287301-99-7 .
Synthesis Analysis
The synthesis of related 1-Azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams. The β-lactam ring is then reduced with alane .Molecular Structure Analysis
The IUPAC name for a related compound is N,N-dimethyl-1-(1-azaspiro[3.3]heptan-6-yl)methanamine . The InChI code is 1S/C9H18N2/c1-11(2)7-8-5-9(6-8)3-4-10-9/h8,10H,3-7H2,1-2H3 .Scientific Research Applications
Synthesis of Novel Amino Acids
- Researchers have synthesized novel amino acids derived from 2-azaspiro[3.3]heptane, contributing to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Development of Antibacterial Drugs
- Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were designed and synthesized, showing potent in vitro antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, and atypical strains. These compounds demonstrated excellent in vivo activity against experimental murine pneumonia models (Odagiri et al., 2013).
Stereochemical Structure-Activity Relationships
- A study on chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones explored their stereochemical structure-activity relationships. This research revealed certain stereoisomers to be more potent against Gram-positive and Gram-negative bacteria (Kimura et al., 1994).
Synthesis of Bifunctional Compounds
- Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were developed. This compound and related intermediates provide a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Modulation of Physicochemical Properties
- An analysis of azaspiro[3.3]heptanes used as replacements for morpholines, piperidines, and piperazines in medicinal chemistry contexts showed that introducing a spirocyclic center can lower the measured logD 7.4 of corresponding molecules, influencing basicity and physicochemical properties (Degorce, Bodnarchuk, & Scott, 2019).
Improved Synthesis Techniques
- An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented, highlighting its isolation as a sulfonic acid salt which yields a more stable and soluble product. This enables access to a wider range of reaction conditions (van der Haas et al., 2017).
Asymmetric Synthesis in Drug Discovery
- Highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines was used for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, important motifs in modern drug discovery (Reddy et al., 2019).
JAK1-Selective Inhibitor Development
- A study identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1 selective inhibitor, demonstrating efficacy in in vitro and in vivo models (Chough et al., 2018).
Dopamine D3 Receptor Antagonists
- A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes was developed with high affinity and selectivity at the dopamine D3 receptor, characterized for pharmacokinetic properties both in vitro and in vivo (Micheli et al., 2016).
Mechanism of Action
Target of Action
{1-Azaspiro[3.3]heptan-6-yl}methanol is a bioisostere of piperidine . Piperidine is a common structure found in more than 30 drugs
Mode of Action
The mode of action of {1-Azaspiro[3.3]heptan-6-yl}methanol is likely to be similar to that of piperidine-based drugs, given its structural similarity. Piperidine and its bioisosteres, like {1-Azaspiro[3.3]heptan-6-yl}methanol, can interact with their targets through various types of chemical interactions, including hydrogen bonding and hydrophobic interactions . The nitrogen atom in these structures can act as a hydrogen bond acceptor, which can be crucial for binding to the target .
Pharmacokinetics
Information on the pharmacokinetics of {1-Azaspiro[3The basicity of the nitrogen atom in {1-azaspiro[33]heptan-6-yl}methanol is nearly identical to that in piperidine , which suggests that it might have similar ADME properties.
Result of Action
For instance, when incorporated into the anesthetic drug bupivacaine, it resulted in a new patent-free analogue with high activity .
properties
IUPAC Name |
1-azaspiro[3.3]heptan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-6-3-7(4-6)1-2-8-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCMWSBMHNDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-Azaspiro[3.3]heptan-6-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




